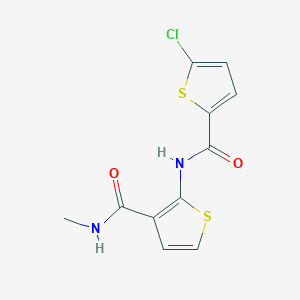

2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide typically involves the following steps:

Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using reagents such as thionyl chloride.

Amidation Reaction: The 5-chlorothiophene-2-carboxylic acid is then reacted with an amine, such as N-methylamine, to form the corresponding amide.

Cyclization: The resulting amide undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted thiophene derivatives.

Applications De Recherche Scientifique

Based on the search results, an article focusing solely on the applications of the compound "2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide" is not fully available. However, information related to this compound and its derivatives can be gathered from the provided sources to infer potential applications.

Identification and Properties

The compound "this compound" has the CAS number 864974-84-5 and the catalog number AA022CQ2. Its molecular formula is C11H9ClN2O2S2 .

Related Compounds and Applications

- 5-Chloro-N-methylthiophene-2-carboxamide: This compound is available as a high-quality reference standard for pharmaceutical testing .

- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide: This compound acts as an inhibitor of blood coagulation factor Xa and can be used for the prophylaxis and/or treatment of thromboembolic disorders such as myocardial infarction, angina pectoris, stroke, and deep venous thrombosis .

- (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid: This is a rivaroxaban impurity . Rivaroxaban is an anticoagulant medication used to treat and prevent blood clots .

Potential Research Areas

Given the information, "this compound" and its related compounds may have applications in the following research areas:

Mécanisme D'action

The mechanism of action of 2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-chlorothiophene-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

- Ethyl 2-(5-chlorothiophene-2-amido)thiophene-3-carboxylate

- Methyl 2-(5-chlorothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate

Uniqueness

2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Activité Biologique

The compound 2-(5-chlorothiophene-2-amido)-N-methylthiophene-3-carboxamide is a member of the thiophene family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₈ClN₃O₂S

- Molecular Weight : 233.69 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a thiophene ring structure, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing thiophene moieties exhibit a range of biological activities, including:

- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Antimicrobial Properties : Some studies suggest that these compounds possess antibacterial and antifungal activities.

- Anti-inflammatory Effects : Certain thiophene derivatives have been reported to modulate inflammatory pathways.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression, such as kinases and proteases.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in various cancer cell lines, preventing further proliferation.

- Apoptosis Induction : The compound may trigger apoptotic pathways via activation of caspases and modulation of Bcl-2 family proteins.

Anticancer Activity

A study evaluated the effects of this compound on prostate cancer cells (PC-3) and breast cancer cells (MCF-7). The findings revealed:

- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against PC-3 cells, indicating significant antiproliferative effects.

- Mechanism : It was found to induce apoptosis through the mitochondrial pathway, with increased levels of cytochrome c release and activation of caspase-9.

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound demonstrated:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Anti-inflammatory Effects

Research into its anti-inflammatory potential showed:

- Cytokine Modulation : The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Data Summary Table

Propriétés

IUPAC Name |

2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S2/c1-13-9(15)6-4-5-17-11(6)14-10(16)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXNHRWENYHPIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.